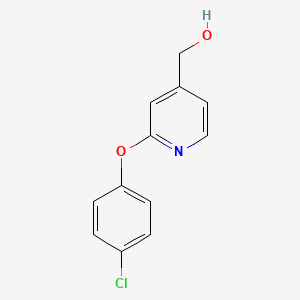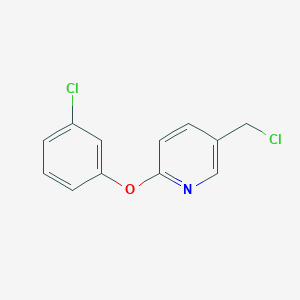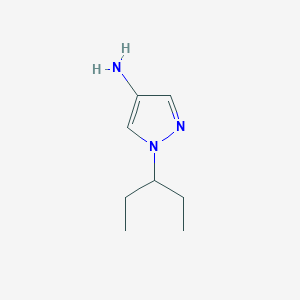
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid that is insoluble in water and has a melting point of around 100°C. This compound has been used in a variety of research studies due to its unique properties, as well as its ability to be synthesized in a relatively simple manner.
Applications De Recherche Scientifique
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, has been used in a variety of scientific research applications. It has been used in studies on the synthesis of new drugs, as well as in studies on the biological activity of various compounds. It has also been used in studies on the synthesis of polymers, as well as in studies on the structure-activity relationships of various compounds. Additionally, it has been used in studies on the synthesis of new catalysts and in studies on the development of new methods of synthesis.
Mécanisme D'action
The mechanism of action of 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P-450. It is also believed to have an effect on the activity of certain receptors, such as the serotonin receptor. Additionally, it is believed to have an effect on the activity of certain hormones, such as cortisol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, are not fully understood. However, it is believed to have an effect on the activity of certain enzymes, such as cytochrome P-450. Additionally, it is believed to have an effect on the activity of certain hormones, such as cortisol. Furthermore, it is believed to have an effect on the activity of certain receptors, such as the serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, in laboratory experiments include its relatively simple synthesis method, its ability to be used in a variety of research studies, and its ability to act as an inhibitor of certain enzymes. The limitations of this compound include its insolubility in water, its relatively low melting point, and its potential for toxicity.
Orientations Futures
The potential future directions for 5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into the synthesis of new catalysts and the development of new methods of synthesis. Finally, further research could be conducted into the structure-activity relationships of various compounds.
Méthodes De Synthèse
5-Chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, can be synthesized using a two-step process. The first step involves the reaction of 2,5-dichlorophenol with potassium hydroxide in an aqueous medium. The reaction is carried out at room temperature and yields a mixture of 5-chloromethyl-2-(2,5-dichloro-phenoxy)-pyridine, 95%, and potassium chloride. The second step involves the separation of the two products by distillation. This method is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-(2,5-dichlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-6-8-1-4-12(16-7-8)17-11-5-9(14)2-3-10(11)15/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOVDOXCYHXURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)

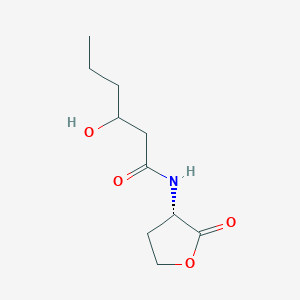


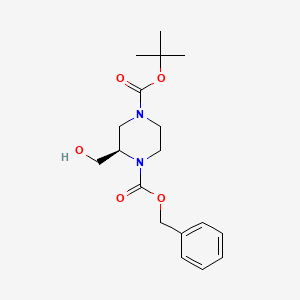
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)
